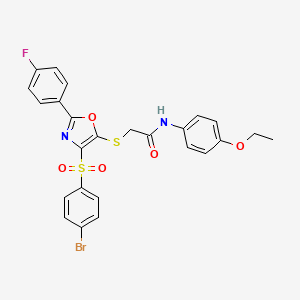

![molecular formula C12H9N3O2S B2990507 2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 70604-16-9](/img/structure/B2990507.png)

2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

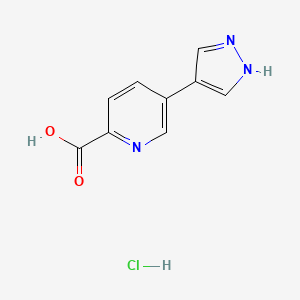

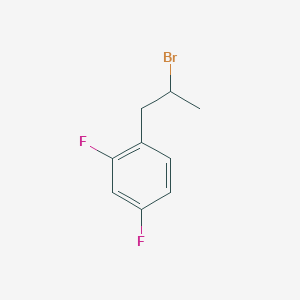

“2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C12H9N3O2S and a molecular weight of 259.28 . It is a derivative of thiazolo[4,5-b]pyridines, a class of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines involves the construction of a bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This process results in the target fused thiazolo[4,5-b]pyridines .Molecular Structure Analysis

The molecular structure of “2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” is characterized by a fused core scaffold that combines two potentially bioactive heterocyclic moieties, thiazole and pyridine . This structure features multiple reactive sites, enabling a wide range of modifications leading to novel polyfunctional analogs .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol”:

Antimicrobial Agents

Thiazolo[4,5-b]pyridine derivatives have been reported to possess significant antimicrobial properties. These compounds can be synthesized to obtain highly effective agents against a variety of microbial infections .

Anticancer Agents

These derivatives also show promise as anticancer agents. The synthesis of new heterocyclic thiazole derivatives aims to develop compounds with high efficacy in cancer treatment .

Estrogen Receptor Ligands

Thiazole analogs can serve as ligands for estrogen receptors, which may have implications in the treatment of hormone-related conditions .

Neuropeptides

They may also function as neuropeptides, which are important for neuron-to-neuron communication and could be relevant in neurological research and therapy .

Anti-Platelet Aggregation

Some thiazolo[4,5-b]pyridine derivatives may inhibit the aggregation factor of human platelets, which is crucial in the prevention of thrombosis .

Urokinase Inhibition

These compounds might inhibit urokinase, an enzyme involved in the dissolution of blood clots and cancer metastasis .

Poly (ADP-ribose) Polymerase-1 Inhibition

They have potential applications in inhibiting poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair and programmed cell death .

Antioxidant Properties

Fused thiazolo[4,5-b]pyridines exhibit high antioxidant activities, which are important for protecting cells from oxidative stress .

Orientations Futures

The future directions for research on “2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” and related compounds could involve further exploration of their pharmacological effects and potential applications in medicinal chemistry . Additionally, the development of novel synthetic techniques for these compounds could be a promising area of future research .

Propriétés

IUPAC Name |

2-anilino-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-8-6-9(17)14-11-10(8)18-12(15-11)13-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKHDZFUFMQWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)

![N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2990436.png)

![3-Fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2990439.png)

![3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2990440.png)